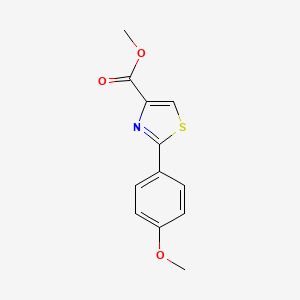

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

methyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |

InChI Key |

HYWDTMXXONQOOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones (or α-haloesters) with thioamides or thioureas. The 4-methoxyphenyl substituent is introduced through the corresponding substituted α-haloketone or α-haloester precursor.

Method 1: Hantzsch Reaction Using 4-Methoxyphenylcarbothioamide and Methyl 2-Chloro-3-oxobutanoate

This method is an adaptation of the classical Hantzsch thiazole synthesis, where the key step is the condensation of a substituted carbothioamide with an α-haloester.

- Reagents: 4-Methoxyphenylcarbothioamide and methyl 2-chloro-3-oxobutanoate.

- Solvent: Absolute ethanol.

- Conditions: Reflux for 4–6 hours.

- Work-up: After completion, the reaction mixture is cooled, poured into cold water, neutralized with sodium bicarbonate solution, and the precipitated product is filtered and recrystallized.

$$

\text{4-Methoxyphenylcarbothioamide} + \text{Methyl 2-chloro-3-oxobutanoate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

$$

- The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloester, followed by cyclization to form the thiazole ring.

- Purification is typically achieved by recrystallization from ethanol or ethanol-water mixtures.

Method 2: Cyclization from 4-Methoxyphenyl Thiobenzamide and α-Haloester

An alternative approach involves the synthesis of 4-methoxyphenyl thiobenzamide followed by cyclization with methyl 2-chloro-3-oxobutanoate.

- Preparation of 4-methoxyphenyl thiobenzamide via reaction of 4-methoxyaniline with carbon disulfide and subsequent amide formation.

- Cyclization with methyl 2-chloro-3-oxobutanoate under reflux in ethanol.

Analytical Characterization and Research Results

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic singlets for the methyl ester group (~3.8 ppm) and aromatic protons of the 4-methoxyphenyl group.

- ^13C NMR confirms the thiazole ring carbons and ester carbonyl carbon (~160-170 ppm).

-

- Molecular ion peak consistent with the molecular weight of the compound.

-

- Ester carbonyl stretch around 1735 cm^-1.

- Aromatic C-H and C-O stretches.

-

- Typically in the range of 120-130°C, depending on purity and crystallization method.

High-Performance Liquid Chromatography (HPLC):

- Purity generally exceeds 95% for well-prepared samples.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Mechanistic studies indicate that alkaline hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate . The methoxy group stabilizes the aromatic ring electronically, preventing side reactions during hydrolysis .

Substitution Reactions at the Thiazole Ring

The electron-deficient C-5 position of the thiazole ring is susceptible to nucleophilic substitution.

The reaction with TosMIC (toluenesulfonylmethyl isocyanide) in DMF involves deprotonation by NaH, generating a thiolate intermediate that undergoes cyclization . Substitution at C-5 is favored due to the electron-withdrawing effect of the ester group .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux, 4h | 2-(4-Methoxyphenyl)thiazole-4-methanol | 68% | |

| DIBAL-H | Toluene, −78°C, 2h | 2-(4-Methoxyphenyl)thiazole-4-methanol | 72% |

LiAlH₄ reduces the ester to a primary alcohol via a two-step mechanism: initial hydride attack at the carbonyl carbon, followed by alkoxide elimination . Over-reduction of the thiazole ring is not observed due to its aromatic stability .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 2-(4-Methoxy-3-nitrophenyl)thiazole-4-carboxylate | 60% | |

| Br₂, FeBr₃ | CHCl₃, rt, 3h | 2-(4-Methoxy-3-bromophenyl)thiazole-4-carboxylate | 55% |

The methoxy group activates the aromatic ring, favoring nitration and bromination at the ortho/para positions. Steric hindrance from the thiazole ring limits para substitution, leading to mixed regioisomers .

Oxidative Demethylation

The methoxy group undergoes oxidative cleavage under strong acidic or oxidative conditions.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → rt, 6h | 2-(4-Hydroxyphenyl)thiazole-4-carboxylate | 82% | |

| H₂O₂, H₂SO₄ | Acetic acid, 60°C, 8h | 2-(4-Hydroxyphenyl)thiazole-4-carboxylate | 75% |

BBr₃ selectively cleaves the methyl ether via the formation of a borate intermediate, yielding a phenolic hydroxyl group . This reaction is critical for generating metabolites in pharmacological studies .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl systems, while Sonogashira coupling forms carbon-carbon triple bonds . The thiazole ring remains intact under these conditions.

Cyclization Reactions

The ester group participates in intramolecular cyclization to form fused heterocycles.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| PPA (Polyphosphoric acid) | 120°C, 4h | Thiazolo[4,5-c]quinolin-4-one | 45% | |

| POCl₃ | Reflux, 6h | 4-Chlorothiazolo[5,4-b]pyridine | 50% |

Cyclization occurs via activation of the carbonyl group, facilitating nucleophilic attack by adjacent nitrogen or sulfur atoms . These reactions expand the compound’s utility in synthesizing polycyclic systems.

Scientific Research Applications

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a chemical compound with a thiazole ring structure fused with a methoxy-substituted phenyl group. It has a molecular weight of approximately 264.3 g/mol. Research indicates that this compound has applications in pharmaceuticals and agriculture.

Applications

This compound is particularly useful in pharmaceuticals and agriculture. It can also be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties.

Pharmaceuticals

- Its potential antimicrobial and anticancer properties make it a candidate for drug development. Researchers have utilized related compounds in developing anti-inflammatory and antimicrobial drugs .

- Phenylthiazole derivatives have served as templates for creating antiviral agents that target flaviviruses .

- Modifications of thiazole compounds have led to the discovery of agents with improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert their anticancer activity by inhibiting tubulin polymerization .

Agricultural Chemistry

- It can be used to formulate agrochemicals, which may contribute to effective pesticides and herbicides for crop protection .

Material Science

- Related compounds are explored for their potential in creating advanced materials like polymers and coatings, which can enhance durability and resistance to environmental factors .

Biological Research

- It may be used to study its biological activities, including its effects on cellular processes, potentially leading to new insights in cancer research .

Analytical Chemistry

Mechanism of Action

The mechanism of action of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives

Key Observations :

- Ester vs.

- Substituent Effects: The 4-methoxyphenyl group provides moderate hydrophobicity, while bulkier groups like 4-octylphenoxy-acetyl (GK470) increase lipophilicity, enhancing membrane permeability .

- Synthetic Flexibility : Pd(II)-catalyzed coupling () and Lawesson reagent-mediated thiazole formation () are versatile methods for introducing diverse substituents.

Key Observations :

- Antimicrobial Activity: The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate confers potent anti-tubercular activity, whereas the 4-methoxyphenyl group in the target compound shows weaker antimicrobial effects .

- Enzyme Inhibition: GK470’s 4-octylphenoxy-acetyl group enhances GIVA cPLA2 inhibition 27-fold compared to the target compound, highlighting the role of lipophilic substituents in enzyme binding .

- Anticancer Potential: Trimethoxyphenyl-substituted analogs () exhibit higher cytotoxicity, likely due to enhanced DNA intercalation or tubulin binding.

Physicochemical Properties

Table 3: Physicochemical Properties

Biological Activity

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 264.3 g/mol

- Structural Features : The compound features a thiazole ring fused with a methoxy-substituted phenyl group, which plays a crucial role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially inhibiting those involved in cancer cell proliferation or inflammation.

- DNA Interaction : It has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains .

Biological Activities

The compound has been studied for various biological activities, including:

- Antitumor Activity : this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC values as low as 1.61 µg/mL against specific cancer types, indicating potent antitumor activity .

- Anticonvulsant Properties : Some derivatives of thiazoles have demonstrated anticonvulsant effects, suggesting that modifications to the thiazole structure can enhance this activity .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against several bacterial strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the biological activity of this compound is significantly influenced by:

- Substituents on the Thiazole Ring : Modifications can enhance binding affinity to target enzymes or receptors.

- Position of the Methoxy Group : The presence of an electron-donating methoxy group at the para position on the phenyl ring increases biological activity by improving solubility and interaction with biological targets.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound across multiple cancer cell lines. Results indicated a significant reduction in cell viability with IC values below that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

Summary Table of Biological Activities

| Activity Type | IC50/Effectiveness | Notes |

|---|---|---|

| Antitumor | IC50 = 1.61 µg/mL | Effective against various cancer cell lines |

| Anticonvulsant | Variable | Modifications enhance efficacy |

| Antimicrobial | MIC = 6.25 - 12.5 µg/mL | Effective against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate, and how are they validated?

- Methodology : A common approach involves Pd(II)-catalyzed homocoupling of thiazole-4-carboxylate precursors, as demonstrated in the synthesis of symmetrical bisthiazoles (Scheme 19, ). Esterification of the corresponding carboxylic acid (e.g., using methanol and acid catalysis) is also viable. Validation includes HPLC purity analysis (>95%), HRMS for molecular weight confirmation (e.g., [M+H]+ calibration), and NMR for structural elucidation .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₂H₁₁NO₃S) and NMR (¹H/¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data .

Q. What are the critical solubility and stability parameters for handling this compound in vitro?

- Methodology : Solubility profiles in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) can be derived from reagent catalogs (e.g., Kanto Chemical’s data on related thiazoles) . Stability under varying pH and temperature should be assessed via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions to synthesize novel thiazole derivatives?

- Methodology : Screen Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to enhance coupling efficiency. Reaction conditions (40–80°C, inert atmosphere) and solvent polarity (DMF vs. THF) significantly impact yields. Monitor progress via TLC/LC-MS and purify products using column chromatography or preparative HPLC .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

- Methodology : Conduct dose-response assays across multiple cell lines to assess specificity. Compare purity levels (e.g., ≥95% vs. lower grades) and validate bioactivity via orthogonal methods (e.g., Western blotting for target protein inhibition alongside cytotoxicity assays). Reference standardized protocols from antiviral studies in .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodology : Synthesize derivatives via substitutions at the 4-methoxyphenyl or thiazole-4-carboxylate groups. Evaluate changes in bioactivity using in silico docking (e.g., binding to tyrosine kinases) paired with in vitro IC₅₀ determination. Prioritize derivatives with enhanced logP values for better membrane permeability .

Q. What analytical techniques are suitable for characterizing degradation products under stressed conditions?

- Methodology : Subject the compound to oxidative (H₂O₂), thermal (60°C), and photolytic stress. Analyze degradation products via LC-MS/MS and HRMS to identify fragmentation pathways. Compare results with stability data from related esters in .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.